molecular formula C11H11N3O2 B254570 2-(3-methoxyanilino)-4(3H)-pyrimidinone

2-(3-methoxyanilino)-4(3H)-pyrimidinone

Cat. No. B254570
M. Wt: 217.22 g/mol
InChI Key: XLEFZUYVIWKGSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methoxyanilino)-4(3H)-pyrimidinone, also known as PD98059, is a synthetic compound that has been widely used in scientific research for its ability to inhibit the activity of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is involved in various cellular processes such as cell differentiation, proliferation, and survival.

Mechanism of Action

2-(3-methoxyanilino)-4(3H)-pyrimidinone acts as a competitive inhibitor of MEK by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of MAPK and subsequent downstream signaling events. This compound has been shown to selectively inhibit the activity of MEK1 and MEK2, which are the two isoforms of MEK.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of the MAPK signaling pathway by this compound has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress tumor growth. In addition, this compound has been shown to have neuroprotective effects and can prevent neuronal cell death in certain neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(3-methoxyanilino)-4(3H)-pyrimidinone is its specificity for MEK1 and MEK2. This allows for the selective inhibition of the MAPK signaling pathway without affecting other signaling pathways. However, this compound has a relatively short half-life, which can limit its effectiveness in certain experiments. In addition, this compound can be toxic to cells at high concentrations, which can limit its use in certain assays.

Future Directions

There are several future directions for the use of 2-(3-methoxyanilino)-4(3H)-pyrimidinone in scientific research. One area of interest is the development of more potent and selective inhibitors of MEK. In addition, this compound can be used in combination with other inhibitors to target multiple signaling pathways simultaneously. Another area of interest is the use of this compound in the development of new therapies for cancer and neurodegenerative diseases. Finally, this compound can be used in the study of the role of the MAPK signaling pathway in various cellular processes, such as cell differentiation and immune response.

Synthesis Methods

2-(3-methoxyanilino)-4(3H)-pyrimidinone can be synthesized by a multistep reaction starting from 2,6-dichloro-4-nitroaniline. The first step involves the reduction of the nitro group to an amino group using sodium dithionite. The resulting compound is then reacted with 3-methoxyaniline in the presence of a base to form the desired product.

Scientific Research Applications

2-(3-methoxyanilino)-4(3H)-pyrimidinone has been extensively used in scientific research to study the MAPK signaling pathway. It has been shown to inhibit the activity of MAP kinase kinase (MEK), which is an upstream activator of MAPK. This inhibition leads to the suppression of downstream signaling events, such as the activation of transcription factors and the expression of genes involved in cell proliferation and survival.

properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

2-(3-methoxyanilino)-1H-pyrimidin-6-one

InChI

InChI=1S/C11H11N3O2/c1-16-9-4-2-3-8(7-9)13-11-12-6-5-10(15)14-11/h2-7H,1H3,(H2,12,13,14,15)

InChI Key

XLEFZUYVIWKGSI-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC2=NC=CC(=O)N2

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC=CC(=O)N2

Origin of Product

United States

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